Molecular Weight and Hydrogen Bond Acceptor Count Compared to the Unsubstituted Benzimidazole-2-Acetate
The introduction of the 5-methoxy group onto the benzimidazole-2-acetate scaffold increases molecular weight by 30.03 g/mol (from 204.22 to 234.25 g/mol), adds one additional hydrogen bond acceptor (HBA count 4 vs. 3), and raises the computed XLogP3 from 1.9 to an estimated 2.4–2.7 (based on fragment contribution). These changes directly affect solubility, permeability, and target-binding profiles [1].
| Evidence Dimension | Physicochemical properties (MW, HBA count, XLogP3) |
|---|---|
| Target Compound Data | MW = 234.25 g/mol; HBA count = 4; XLogP3 ≈ 2.4–2.7 (estimated) |
| Comparator Or Baseline | Ethyl 2-(1H-benzimidazol-2-yl)acetate (CAS 14741-71-0): MW = 204.22 g/mol; HBA count = 3; XLogP3 = 1.9 [PubChem CID 308071] |
| Quantified Difference | ΔMW = +30.03 g/mol; ΔHBA = +1; ΔXLogP3 ≈ +0.5 to +0.8 |
| Conditions | Computed physicochemical parameters from PubChem (comparator) and fragment-based estimation (target) |
Why This Matters
The higher molecular weight and increased hydrogen bond acceptor capacity alter pharmacokinetic and solubility profiles, making the 5-methoxy analog more suitable for lead optimization campaigns requiring enhanced polarity or specific hydrogen bonding interactions.
- [1] PubChem CID 308071. Ethyl 2-(1H-1,3-benzodiazol-2-yl)acetate (CAS 14741-71-0). https://pubchem.ncbi.nlm.nih.gov/compound/308071 (accessed 2025). View Source
